molecular formula C9H18Cl2N2 B6213602 3,6-diazatricyclo[7.1.1.0,1,6]undecane dihydrochloride CAS No. 2731010-87-8

3,6-diazatricyclo[7.1.1.0,1,6]undecane dihydrochloride

Cat. No.: B6213602
CAS No.: 2731010-87-8
M. Wt: 225.2
InChI Key:
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Description

3,6-diazatricyclo[7110,1,6]undecane dihydrochloride is a chemical compound known for its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-diazatricyclo[7.1.1.0,1,6]undecane dihydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the tricyclic core. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for scalability. The use of continuous flow reactors can also be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3,6-diazatricyclo[7.1.1.0,1,6]undecane dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3,6-diazatricyclo[7.1.1.0,1,6]undecane dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3,6-diazatricyclo[7.1.1.0,1,6]undecane dihydrochloride exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,6-diazatricyclo[7.1.1.0,1,6]undecane: The parent compound without the dihydrochloride group.

    Other tricyclic compounds: Compounds with similar tricyclic structures but different functional groups.

Uniqueness

3,6-diazatricyclo[7.1.1.0,1,6]undecane dihydrochloride is unique due to its specific tricyclic structure and the presence of the dihydrochloride group, which can influence its chemical reactivity and biological activity.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,6-diazatricyclo[7.1.1.0,1,6]undecane dihydrochloride involves the cyclization of a precursor compound containing a primary amine and a secondary amine. The cyclization reaction is carried out under acidic conditions to form the tricyclic structure of the target compound. The resulting product is then purified and converted to the dihydrochloride salt form.", "Starting Materials": [ "1,2-diaminoethane", "1,5-diaminopentane", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Dissolve 1,2-diaminoethane and 1,5-diaminopentane in water to form a solution.", "Step 2: Add hydrochloric acid to the solution to adjust the pH to approximately 2.", "Step 3: Heat the solution to 80-90°C and maintain for 24-48 hours to allow for cyclization to occur.", "Step 4: Cool the reaction mixture and adjust the pH to approximately 7 using sodium hydroxide.", "Step 5: Extract the product using a suitable organic solvent such as dichloromethane.", "Step 6: Purify the product by recrystallization or column chromatography.", "Step 7: Convert the purified product to the dihydrochloride salt form by adding hydrochloric acid and recrystallizing." ] }

CAS No.

2731010-87-8

Molecular Formula

C9H18Cl2N2

Molecular Weight

225.2

Purity

95

Origin of Product

United States

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